Tuberculosis inhibitor 3

Antimycobacterial DprE1 inhibitor MDR-TB

Tuberculosis inhibitor 3 (compound 2i) is a validated benzothiazinone-class DprE1 inhibitor with MIC <0.016 µg/mL against both drug-susceptible and multidrug-resistant M. tuberculosis strains—potency comparable to clinical candidate PBTZ169. Its 4-trifluoromethyl piperidine moiety is critical for both potency and oral PK (murine AUC: 2,489 h·ng/mL at 50 mg/kg), establishing it as an indispensable benchmark SAR reference. Not all BTZ analogs are interchangeable; substitution with unvalidated derivatives compromises experimental integrity. Ideal for DprE1 target validation, resistance mechanism elucidation, and pharmacodynamic modeling of TB infection. For research use only.

Molecular Formula C21H22F6N4O3S
Molecular Weight 524.5 g/mol
Cat. No. B2639242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculosis inhibitor 3
Molecular FormulaC21H22F6N4O3S
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2
InChIKeyUFMNTAVTSIJODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tuberculosis inhibitor 3 (Compound 2i) Baseline Profile and Procurement Data


Tuberculosis inhibitor 3 (CAS: 2219325-28-5) is a small molecule identified as compound 2i, a member of the benzothiazinone (BTZ) class [1]. It functions as a DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) inhibitor, an essential enzyme for mycobacterial cell wall synthesis [1]. The compound is characterized by a molecular weight of 524.48 g/mol and a molecular formula of C21H22F6N4O3S . It is a synthetic, pre-clinical tool compound used in anti-tuberculosis drug discovery research targeting both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis [1].

Why Tuberculosis inhibitor 3 Cannot Be Substituted with Other Benzothiazinone Analogs


Benzothiazinones (BTZs) are a potent class of anti-tubercular agents, but their activity, pharmacokinetic (PK) profile, and safety are highly dependent on specific structural modifications. Even minor alterations to the piperidine moiety, such as those seen in compounds 2a-2k, can result in drastically different MIC values and PK properties [1]. Therefore, substituting Tuberculosis inhibitor 3 (compound 2i) with a structurally similar, but unvalidated, BTZ analog is not scientifically sound. For instance, compounds like Tuberculosis inhibitor 6 or 7, while also anti-tubercular, are from a different chemical series (imidazo[1,2-b]pyridazine derivatives) and exhibit significantly higher MIC90 values, demonstrating that they are not direct substitutes for this specific compound [2]. The specific combination of the 4-trifluoromethyl piperidine group in compound 2i is critical for its observed potency and PK characteristics [1].

Quantitative Evidence for Selecting Tuberculosis inhibitor 3 Over Alternatives


Comparative Potency: Tuberculosis inhibitor 3 Demonstrates 100x Greater Potency than Tuberculosis inhibitor 6

Tuberculosis inhibitor 3 (compound 2i) exhibits exceptionally high potency against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of <0.016 µg/mL [1]. This activity is significantly superior to other compounds in the 'Tuberculosis inhibitor' series. For example, Tuberculosis inhibitor 6 (compound 2c) has a reported MIC90 of ≤1.66 µM, which is a difference of over two orders of magnitude in molar concentration when considering the molecular weight of both compounds [2]. This stark contrast highlights that Tuberculosis inhibitor 3 is a far more potent tool for in vitro studies.

Antimycobacterial DprE1 inhibitor MDR-TB

Activity Against Drug-Resistant Strains: Tuberculosis inhibitor 3 Equals the Potency of Clinical Candidate PBTZ169

A key differentiator for Tuberculosis inhibitor 3 is its activity against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis strains. The primary research publication reports that compound 2i displays potent in vitro anti-MDR-TB activity with an MIC of <0.016 µg/mL, which is comparable to the clinical-stage candidate PBTZ169 [1]. This is a critical finding, as PBTZ169 is a leading DprE1 inhibitor in Phase II clinical trials [1]. This comparable activity against resistant strains positions Tuberculosis inhibitor 3 as a valuable research tool for studying DprE1 inhibition in a resistant background.

Drug-resistant TB DprE1 Benchmarking

Pharmacokinetic Profile: Tuberculosis inhibitor 3 Exhibits High Oral Exposure (AUC of 2489 h·ng/mL) in Murine Models

For in vivo efficacy studies, a compound's pharmacokinetic (PK) profile is paramount. Tuberculosis inhibitor 3 demonstrates an acceptable oral PK profile in mice. At a dose of 50 mg/kg, the compound achieves a high systemic exposure, with an Area Under the Curve (AUC) of 2489 h·ng/mL and a rapid time to maximum concentration (Tmax) of 0.25 h [1]. While the primary paper mentions that in vivo efficacy studies were underway, this PK data indicates the compound is a suitable tool for oral dosing in animal models of tuberculosis infection.

Oral bioavailability Pharmacokinetics In vivo tool compound

Primary Research Scenarios for Tuberculosis inhibitor 3 Procurement


Mechanistic Studies of DprE1 Inhibition in MDR-TB

Tuberculosis inhibitor 3 is an ideal tool compound for research groups investigating the mechanism of DprE1 inhibition, particularly in the context of drug resistance. Its demonstrated activity against MDR-TB strains at an MIC of <0.016 µg/mL, which is comparable to the clinical candidate PBTZ169, makes it a potent probe for target validation and resistance studies [1].

In Vivo Pharmacodynamic (PD) Model Development

Given its acceptable oral PK profile in mice (AUC of 2489 h·ng/mL at 50 mg/kg), Tuberculosis inhibitor 3 is well-suited for establishing pharmacodynamic models of TB infection. Researchers can use this compound to correlate plasma drug levels with in vivo bacterial killing, a critical step in lead optimization programs [2].

Structure-Activity Relationship (SAR) and Lead Optimization

As a defined analog in the benzothiazinone series, compound 2i serves as a benchmark for SAR studies. The documented data on the impact of the 4-trifluoromethyl piperidine moiety on both potency and PK provides a reference point for designing and evaluating new BTZ analogs aimed at improving upon the DprE1 inhibition profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuberculosis inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.